molecular formula C11H12N2O3 B12867146 3-Amino-6,7-dimethoxyquinolin-4(1H)-one

3-Amino-6,7-dimethoxyquinolin-4(1H)-one

Cat. No.: B12867146
M. Wt: 220.22 g/mol
InChI Key: DHIUUIJJZYGFCP-UHFFFAOYSA-N
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Description

3-Amino-6,7-dimethoxyquinolin-4(1H)-one is a quinoline derivative known for its potential applications in various fields such as medicinal chemistry and organic synthesis. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dimethoxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.

    Cyclization: The formation of the quinolin-4(1H)-one ring structure is often accomplished through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    6,7-Dimethoxyquinoline: A closely related compound with similar structural features.

    3-Aminoquinoline: Another derivative with an amino group at the 3-position.

Uniqueness

3-Amino-6,7-dimethoxyquinolin-4(1H)-one is unique due to the presence of both amino and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or synthetic intermediate.

Properties

IUPAC Name

3-amino-6,7-dimethoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIUUIJJZYGFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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